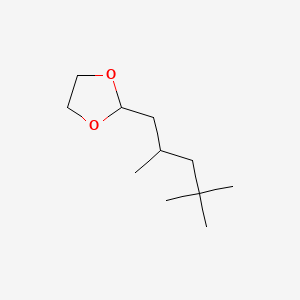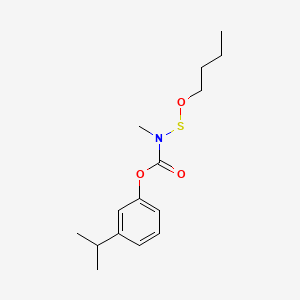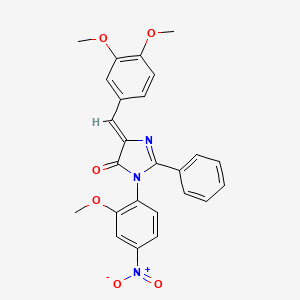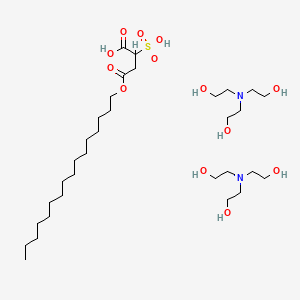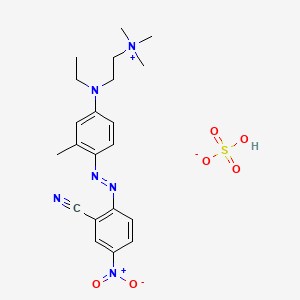
(2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate typically involves multiple steps, including the formation of the azo linkage and the introduction of the cyano and nitro groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to undergo specific reactions makes it a valuable tool for investigating biological processes.
Medicine
In medicine, the compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry
In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate
- 1-[2-[[4-[(2-cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydrogen sulphate
Uniqueness
Compared to similar compounds, (2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate stands out due to its specific structural features, such as the presence of the methyl group on the phenyl ring
Properties
CAS No. |
83968-95-0 |
|---|---|
Molecular Formula |
C21H28N6O6S |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-[4-[(2-cyano-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C21H27N6O2.H2O4S/c1-6-25(11-12-27(3,4)5)18-7-9-20(16(2)13-18)23-24-21-10-8-19(26(28)29)14-17(21)15-22;1-5(2,3)4/h7-10,13-14H,6,11-12H2,1-5H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
SNLWDFLDZDSHGJ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


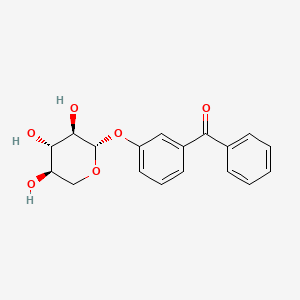
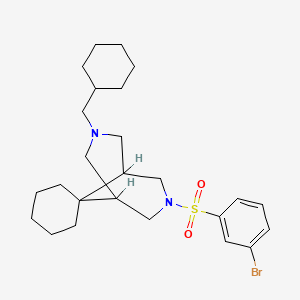
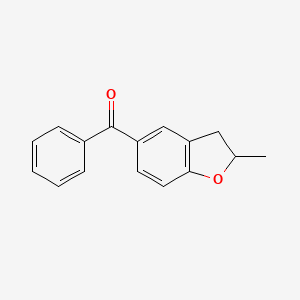
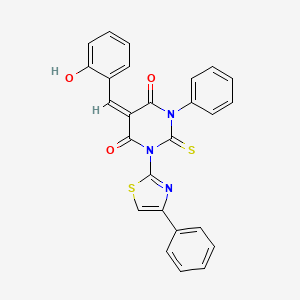
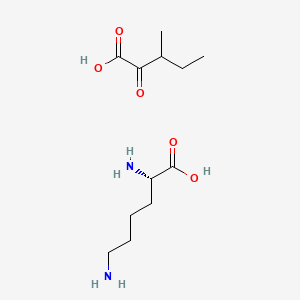

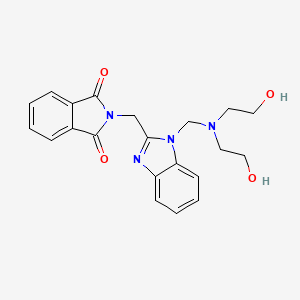

![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride](/img/structure/B15183268.png)
